Aglain C vs. Didesmethylrocaglamide: Cytotoxicity in KB Cells
In a comparative isolation study from Aglaia argentea and A. forbesii, the cytotoxic activities of co-isolated compounds were evaluated. While the rocaglamide derivative didesmethylrocaglamide exhibited strong cytotoxic activity against KB cells (human oral epidermoid carcinoma), no comparable activity was reported for Aglain C in this specific assay [1]. The absence of quantifiable cytotoxicity for Aglain C against this cell line represents a key point of differentiation from this potent analog.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not reported to be active |
| Comparator Or Baseline | Didesmethylrocaglamide: IC50 = 0.006 μg/mL |
| Quantified Difference | Activity differential, with comparator showing potent activity |
| Conditions | KB human oral epidermoid carcinoma cell line |
Why This Matters
This differential activity profile against a standard cancer cell line is critical for researchers selecting compounds for cytotoxicity screening, distinguishing Aglain C from a highly potent rocaglamide comparator.
- [1] Dumontet V, Thoison O, Omobuwajo OR, Martin MT, Perromat G, Chiaroni A, Riche C, Païs M, Sévenet T. New nitrogenous and aromatic derivatives from Aglaia argentea and A. forbesii. Tetrahedron. 1996 May 13;52(20):6931-42. View Source
